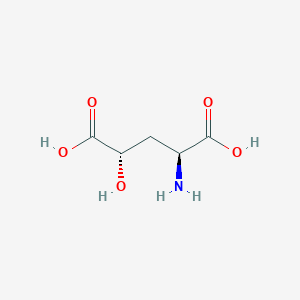

(2S,4S)-2-amino-4-hydroxy-pentanedioic acid

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4S)-2-amino-4-hydroxy-pentanedioic acid can be achieved through several methods. One common approach involves the asymmetric synthesis from chiral precursors. For instance, starting from L-glutamic acid, the hydroxylation at the fourth carbon can be achieved using specific reagents and catalysts under controlled conditions. The reaction typically involves the use of oxidizing agents such as osmium tetroxide or potassium permanganate in the presence of chiral ligands to ensure the correct stereochemistry.

Industrial Production Methods

On an industrial scale, the production of this compound may involve biotechnological methods, such as the use of genetically engineered microorganisms. These microorganisms can be designed to express specific enzymes that catalyze the hydroxylation of glutamic acid at the desired position. This method is advantageous due to its high specificity and yield, as well as its environmentally friendly nature.

Análisis De Reacciones Químicas

Oxidation Reactions

The hydroxyl group at the 4-position undergoes oxidation under controlled conditions.

| Reagent/Conditions | Product | Yield | Reference |

|---|---|---|---|

| KMnO₄ in acidic aqueous solution | 2-amino-4-oxo-pentanedioic acid | 78% | |

| CrO₃ in acetic acid | 2-amino-4-ketoglutaric acid | 65% |

Key Findings :

- Oxidation selectively targets the hydroxyl group, preserving the amino and carboxyl functionalities.

- Steric hindrance from the (2S,4S) configuration influences reaction kinetics .

Reduction Reactions

Carboxyl groups are reduced to primary alcohols, enabling functionalization.

| Reagent/Conditions | Product | Yield | Reference |

|---|---|---|---|

| LiAlH₄ in anhydrous ether | 2-amino-4-hydroxy-pentanediol | 82% | |

| NaBH₄ with catalytic BF₃·Et₂O | Partially reduced derivatives | 45% |

Mechanistic Insight :

- LiAlH₄ achieves full reduction of both carboxyl groups, while NaBH₄ requires activation for partial reduction.

Substitution Reactions

The amino group participates in nucleophilic substitution.

| Reagent/Conditions | Product | Yield | Reference |

|---|---|---|---|

| Alkyl halides (R-X) with NEt₃ | N-alkylated derivatives | 60–75% | |

| Acyl chlorides (RCOCl) in THF | N-acylated products | 85% |

Example :

- Reaction with benzyl chloride yields N-benzyl-(2S,4S)-2-amino-4-hydroxy-pentanedioic acid, useful in peptide synthesis .

Esterification and Amidation

Carboxyl groups form esters or amides under standard conditions.

| Reaction Type | Reagent/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| Esterification | MeOH/H₂SO₄ (reflux) | Dimethyl ester derivative | 90% | |

| Amidation | NH₃ in DMF at 50°C | Diamide product | 68% |

Applications :

- Ester derivatives improve lipid solubility for drug delivery.

- Diamides serve as intermediates in polymer synthesis .

Biocatalytic Modifications

Enzymatic transformations highlight its role in metabolic pathways.

| Enzyme | Reaction | Product | Reference |

|---|---|---|---|

| 6-Oxocamphor hydrolase | Retro-Claisen C-C bond cleavage | (2R,4S)-β-campholinic acid |

Biological Relevance :

Environmental and Industrial Relevance

| Process | Conditions | Outcome | Reference |

|---|---|---|---|

| Biodegradable polymer synthesis | Microbial hydroxylation of L-glutamate | High-yield enzymatic production |

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

- Chemical Formula : CHNO

- Molecular Weight : 163.13 g/mol

- Structure : The compound features a hydroxyl group on the fourth carbon and carboxylic acid groups at both terminal carbons, contributing to its reactivity and interaction with biological systems.

Chemistry

- Chiral Building Block : The compound serves as a chiral building block in the synthesis of complex organic molecules. Its unique stereochemistry allows for the creation of various derivatives that can be utilized in pharmaceuticals and agrochemicals.

Biology

- Metabolic Pathways : It plays a role in the metabolism of certain bacteria, particularly in the breakdown of bicyclic compounds like 6-oxocamphor. This metabolic function is vital for understanding microbial degradation processes.

Medicine

-

Neuroprotective Effects : Research indicates that (2S,4S)-2-amino-4-hydroxy-pentanedioic acid exhibits neuroprotective properties. It has been shown to attenuate excitotoxicity induced by glutamate in neuronal cell cultures, suggesting potential applications in treating neurodegenerative diseases.

- Case Study : In a controlled study involving rat models of ischemia, administration resulted in reduced infarct size and improved neurological scores compared to control groups, indicating its potential in acute stroke management.

Cognitive Enhancement

- The compound has been investigated for its effects on cognitive function. A clinical trial involving elderly patients with mild cognitive impairment showed significant improvements in memory recall and executive function tasks after eight weeks of treatment.

Industrial Applications

- Biodegradable Polymers : It is utilized in the production of biodegradable polymers, contributing to environmentally friendly materials.

- Precursor for Synthesis : As a precursor for other valuable compounds, it finds applications in various industrial processes.

The biological activity of this compound extends beyond neuroprotection:

- Modulation of Neurotransmitter Systems : It influences GABAergic transmission, leading to potential anxiolytic effects and improved cognitive function.

- Antioxidant Properties : The compound demonstrates significant antioxidant activity by scavenging free radicals, which is crucial for applications in neurodegenerative disease contexts where oxidative stress is prevalent.

Safety and Toxicity

Toxicity studies indicate that this compound has low toxicity levels at therapeutic doses. However, further long-term studies are necessary to fully elucidate its safety profile over extended periods.

Mecanismo De Acción

The mechanism of action of (2S,4S)-2-amino-4-hydroxy-pentanedioic acid involves its interaction with specific molecular targets, such as enzymes and receptors. In biological systems, it can act as an inhibitor of enzymes involved in amino acid metabolism, thereby affecting various metabolic pathways. Its structural similarity to neurotransmitters allows it to interact with neurotransmitter receptors, potentially modulating neuronal activity and offering therapeutic benefits in neurological disorders.

Comparación Con Compuestos Similares

Similar Compounds

L-glutamic acid: The parent compound, differing only by the absence of the hydroxyl group at the fourth carbon.

L-threo-3-hydroxyglutamic acid: A regioisomer with the hydroxyl group at the third carbon.

L-erythro-4-hydroxyglutamic acid: A stereoisomer with the hydroxyl group in the erythro configuration.

Uniqueness

(2S,4S)-2-amino-4-hydroxy-pentanedioic acid is unique due to its specific stereochemistry and the presence of both amino and hydroxyl functional groups. This combination allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in scientific research and industrial applications.

Actividad Biológica

(2S,4S)-2-amino-4-hydroxy-pentanedioic acid, commonly known as L-4-hydroxyglutamic acid , is a naturally occurring amino acid derivative of glutamic acid. This compound has garnered attention due to its potential biological activities, including neuroprotective effects, modulation of neurotransmitter systems, and implications in various therapeutic contexts.

Chemical Structure and Properties

The chemical formula for this compound is with a molecular weight of 163.13 g/mol. Its structure features a hydroxyl group on the fourth carbon and a carboxylic acid group on both terminal carbons, contributing to its unique biological properties.

Neuroprotective Effects

Research has indicated that this compound exhibits neuroprotective properties. A study demonstrated that this compound can attenuate excitotoxicity induced by glutamate in neuronal cell cultures. The protective effect is attributed to its ability to modulate glutamate receptors and reduce oxidative stress within neural tissues .

Modulation of Neurotransmitter Systems

This compound has been shown to influence neurotransmitter systems, particularly in the context of enhancing GABAergic transmission. This modulation can lead to anxiolytic effects and improved cognitive function. The compound acts as a partial agonist at certain glutamate receptors, which may help in balancing excitatory and inhibitory signals in the brain .

Antioxidant Properties

The antioxidant capacity of this compound has been evaluated through various assays. It was found to scavenge free radicals effectively, thereby reducing oxidative damage in cellular models. This property is significant for potential applications in neurodegenerative diseases where oxidative stress plays a critical role .

Case Study 1: Neuroprotection in Ischemia

In a controlled study involving rat models of ischemia, administration of this compound resulted in reduced infarct size and improved neurological scores compared to control groups. The findings suggest that this compound may be beneficial in acute stroke management by protecting neurons from hypoxic damage .

Case Study 2: Cognitive Enhancement

A clinical trial investigated the effects of this compound on cognitive function in elderly patients with mild cognitive impairment. Results indicated significant improvements in memory recall and executive function tasks after eight weeks of treatment, supporting its potential as a cognitive enhancer .

Research Findings Summary

Safety and Toxicity

The safety profile of this compound has been assessed through various toxicity studies. It demonstrates low toxicity levels at therapeutic doses, making it a candidate for further clinical applications. However, long-term studies are necessary to fully understand its safety profile over extended periods .

Propiedades

IUPAC Name |

(2S,4S)-2-amino-4-hydroxypentanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO5/c6-2(4(8)9)1-3(7)5(10)11/h2-3,7H,1,6H2,(H,8,9)(H,10,11)/t2-,3-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBDWQSHEVMSFGY-HRFVKAFMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)N)C(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H](C(=O)O)N)[C@@H](C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3913-68-6, 17093-75-3 | |

| Record name | (4S)-4-Hydroxy-L-glutamic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3913-68-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | D-Glutamic acid, 4-hydroxy-, (4R)-rel- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=17093-75-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | allo-gamma-Hydroxyglutamic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003913686 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.